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Compound of Interest

Compound Name: 2-lodo-6-methylpyridin-3-amine

Cat. No.: B597374

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for the compound 2-lodo-6-methylpyridin-3-amine
(CAS No. 1211596-30-3). Due to the limited availability of public experimental data for this
specific molecule, this guide outlines the expected spectral characteristics and provides
detailed, adaptable experimental protocols for its analysis.

Core Compound Information

Structure:
Molecular Formula: CeHAIN:2

Molecular Weight: 234.04 g/mol

Spectroscopic Data Summary

While specific experimental NMR and mass spectrometry data for 2-lodo-6-methylpyridin-3-
amine is not readily available in public databases, the following tables outline the expected
data based on the analysis of similar substituted pyridines. These tables serve as a template
for the presentation of experimental results.

Table 1: Predicted *H NMR Data (in CDClIs, 400 MHZz)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

~7.4 d ~8.0 1H H4

~6.8 d ~8.0 1H H5

~4.0 brs - 2H -NH2

~2.4 s - 3H -CHs

Table 2: Predicted 13C NMR Data (in CDCls, 100 MHz)

Chemical Shift (8) ppm Assighment
~155 Cé6

~145 C4

~140 C3

~115 C5

~90 C2

~24 -CHs

Table 3: Mass Spectrometry Data (Electron lonization - El)

m/z Relative Intensity (%) Assighment

234 High [M]*+

107 Moderate [M-1]*

Other Fragments Variable Fragmentation Products

Experimental Protocols
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The following are detailed methodologies for obtaining NMR and mass spectrometry data for 2-
lodo-6-methylpyridin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:

e Ahigh-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:

e Accurately weigh 5-10 mg of 2-lodo-6-methylpyridin-3-amine.

» Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d (CDCIs) or Dimethyl sulfoxide-de (DMSO-de)) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved; vortex if necessary.

H NMR Acquisition:

e Pulse Program: Standard single-pulse experiment (e.g., zg30).

e Number of Scans: 16-64 scans, depending on sample concentration.
o Relaxation Delay: 1-2 seconds.

e Spectral Width: 0-12 ppm.

+ Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more, as 13C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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o Reference: Solvent peak (e.g., CDCls at 77.16 ppm).

Mass Spectrometry (MS)

Instrumentation:

e A mass spectrometer with an appropriate ionization source, such as Electrospray lonization
(ESI) or Electron lonization (El). High-resolution mass spectrometry (HRMS) is
recommended for accurate mass determination.

Sample Preparation (for ESI-MS):

e Prepare a stock solution of 2-lodo-6-methylpyridin-3-amine in a suitable solvent (e.g.,
methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

e Prepare a dilute solution (e.g., 1-10 pg/mL) by diluting the stock solution with the mobile
phase.

 Incorporate a small amount of an acid (e.g., 0.1% formic acid) to facilitate protonation if
analyzing in positive ion mode.

LC-MS Protocol (for purity and accurate mass):

HPLC System: Coupled to the mass spectrometer.

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).

Mobile Phase A: Water with 0.1% Formic Acid.

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Gradient: A suitable gradient from 5% to 95% B over several minutes.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 pL.

lonization Mode: ESI positive.
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e Mass Range: m/z 50-500.

Signaling Pathway and Experimental Workflow

Substituted pyridines are crucial scaffolds in drug discovery, often targeting key signaling
pathways. For instance, many kinase inhibitors utilize a pyridine core to interact with the ATP-
binding pocket of the enzyme. The diagram below illustrates a general workflow for the
characterization and screening of a novel substituted pyridine compound like 2-lodo-6-
methylpyridin-3-amine.
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Synthesis & Purification

Synthesis of 2-lodo-6-
methylpyridin-3-amine
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Caption: Workflow for the characterization and development of a novel substituted pyridine.
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The pyridine scaffold is a key component in a multitude of FDA-approved drugs, where it often
plays a critical role in binding to biological targets and influencing the pharmacokinetic
properties of the molecule.[1][2] Its versatility allows for fine-tuning of a compound's activity and
selectivity.[3][4]

The characterization of novel pyridine derivatives, such as 2-lodo-6-methylpyridin-3-amine, is
a fundamental step in the drug discovery process. The methodologies and data presented in
this guide provide a framework for the rigorous analytical evaluation of this and similar
compounds, paving the way for their potential application in medicinal chemistry and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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